molecular formula C8H9FSe B14224655 1-Fluoro-2-[(methylselanyl)methyl]benzene CAS No. 823178-72-9

1-Fluoro-2-[(methylselanyl)methyl]benzene

Cat. No.: B14224655
CAS No.: 823178-72-9
M. Wt: 203.13 g/mol
InChI Key: RZIPPSCJEJZYAE-UHFFFAOYSA-N
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Description

1-Fluoro-2-[(methylselanyl)methyl]benzene is an organofluorine compound that features a fluorine atom and a methylselanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-[(methylselanyl)methyl]benzene typically involves the introduction of a fluorine atom and a methylselanyl group to a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor. The methylselanyl group can be introduced via a nucleophilic substitution reaction using a methylselanyl halide and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-[(methylselanyl)methyl]benzene can undergo various chemical reactions, including:

    Oxidation: The methylselanyl group can be oxidized to form a selenoxide or selenone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or the methylselanyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed:

    Oxidation: Selenoxides, selenones.

    Reduction: De-fluorinated or de-methylselanylated benzene derivatives.

    Substitution: Benzene derivatives with substituted nucleophiles.

Scientific Research Applications

1-Fluoro-2-[(methylselanyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to introduce fluorine and selenium functionalities into complex molecules.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-[(methylselanyl)methyl]benzene involves its interaction with molecular targets through its fluorine and methylselanyl groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the methylselanyl group can undergo redox reactions and form covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-Fluoro-2-methylbenzene: Lacks the methylselanyl group, making it less versatile in redox reactions.

    2-Fluorotoluene: Similar structure but without the selenium functionality.

    1-Fluoro-2-(methylthio)methylbenzene: Contains a sulfur atom instead of selenium, leading to different chemical reactivity and biological activity.

Uniqueness: 1-Fluoro-2-[(methylselanyl)methyl]benzene is unique due to the presence of both fluorine and selenium atoms, which impart distinct chemical and biological properties. The combination of these functionalities allows for diverse applications in synthesis, research, and industry.

Properties

CAS No.

823178-72-9

Molecular Formula

C8H9FSe

Molecular Weight

203.13 g/mol

IUPAC Name

1-fluoro-2-(methylselanylmethyl)benzene

InChI

InChI=1S/C8H9FSe/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3

InChI Key

RZIPPSCJEJZYAE-UHFFFAOYSA-N

Canonical SMILES

C[Se]CC1=CC=CC=C1F

Origin of Product

United States

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